molecular formula C5H8N2O2 B1517093 Methyl 2-((cyanomethyl)amino)acetate CAS No. 1021072-87-6

Methyl 2-((cyanomethyl)amino)acetate

Cat. No. B1517093
M. Wt: 128.13 g/mol
InChI Key: OJYJSOKMXFZINL-UHFFFAOYSA-N
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Description

“Methyl 2-((cyanomethyl)amino)acetate” is a chemical compound with the empirical formula C5H8N2O2 and a molecular weight of 128.13 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of cyanoacetamides, which “Methyl 2-((cyanomethyl)amino)acetate” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-((cyanomethyl)amino)acetate” consists of a total of 25 bonds. There are 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

“Methyl 2-((cyanomethyl)amino)acetate” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“Methyl 2-((cyanomethyl)amino)acetate” is a solid compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Amino Acid Analysis and Applications

Methyl Cellosolve has been traditionally used as the organic solvent in ninhydrin reagents for amino acid analysis. However, due to its toxicity and the challenges in maintaining it peroxide-free, dimethyl sulfoxide has been identified as a better solvent for the reduced form of ninhydrin, leading to a more stable and efficient ninhydrin-hydrindantin solution for amino acid quantification. This innovation presents a safer and more chemically preferable alternative for everyday employment in amino acid analysis (Moore, 1968).

Glycolipid Analysis and Structure Elucidation

In the study of glycolipids, methods involving gas chromatography-mass spectrometry have been developed for the identification of partially methylated aminosugars, leading to the structural elucidation of complex glycolipids such as the blood group B-active ceramide pentasaccharide and Forssman antigen. This methodological advancement has provided a detailed understanding of aminosugar linkages in glycolipids, contributing significantly to the fields of biochemistry and molecular biology (Stellner, Saito, & Hakomori, 1973).

Solubility, Purification, and Solvent Effects

Solubility and Model Correlation

The solubility of amino acid derivatives like 2-amino-3-methylbenzoic acid in various solvents is crucial for their purification and application. Research has established the solubility values of such compounds in different solvents, providing a foundation for the purification processes necessary in chemical and pharmaceutical industries (Zhu et al., 2019).

Synthesis and Characterization

Antioxidant and Xanthine Oxidase Inhibitory Studies

The synthesis and characterization of novel amino acid-bearing Schiff base ligands have been explored, with compounds showing significant free radical scavenging properties and xanthine oxidase inhibitory activities. This type of research is essential for the development of new therapeutic agents and understanding the biochemical pathways involved in oxidative stress (Ikram et al., 2015).

Applications in Glycosylation and Protein Modification

Cyanomethyl thioglycosides have been developed as reagents for attaching sugars to proteins, offering new methodologies for protein modification in biochemistry and molecular biology. This innovative approach enables the modification of proteins while retaining their full activities, providing valuable tools for research and potential therapeutic applications (Lee, Stowell, & Krantz, 1976).

Safety And Hazards

“Methyl 2-((cyanomethyl)amino)acetate” is classified as Acute Tox. 3 Oral according to the GHS classification. The safety information includes the signal word “Danger” and the hazard statement “H301”. The precautionary statements are "P301 + P330 + P331 + P310" .

Future Directions

“Methyl 2-((cyanomethyl)amino)acetate” is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research, although specific future directions are not mentioned in the search results.

properties

IUPAC Name

methyl 2-(cyanomethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)4-7-3-2-6/h7H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYJSOKMXFZINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((cyanomethyl)amino)acetate

CAS RN

1021072-87-6
Record name methyl 2-((cyanomethyl)amino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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